3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Oxadiazoles are known for their diverse biological activities and potential applications in medicinal chemistry, particularly in drug discovery and development. This specific compound exhibits structural complexity due to the presence of a pyrrolidine moiety and a methylsulfanyl group, making it an interesting candidate for further research.
The compound is classified under the category of 1,2,4-oxadiazoles, which are recognized for their pharmacological properties. The synthesis and characterization of various oxadiazole derivatives have been extensively studied, highlighting their potential as therapeutic agents. The specific structure of 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole suggests potential applications in treating various diseases due to its unique functional groups.
The synthesis of 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole can be approached through several synthetic pathways. One effective method involves the use of the Ugi reaction, which allows for the formation of oxadiazoles from readily available starting materials. A metal-free protocol has been developed for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles via a Ugi-tetrazole/Huisgen sequence. This method is advantageous due to its simplicity and scalability .
In a typical synthesis using the Ugi reaction, a combination of an amine (such as pyrrolidine), an aldehyde (such as 3-(methylsulfanyl)benzoyl), an isocyanide, and an azide is reacted in a solvent like methanol at room temperature. The reaction proceeds through the formation of an intermediate product that can be converted into the desired oxadiazole through subsequent reactions involving cyclization and deprotection steps .
The molecular formula for this compound is , with a molecular weight of approximately 304.36 g/mol. The compound features multiple functional groups that contribute to its chemical reactivity and biological activity.
The compound can undergo various chemical reactions typical of oxadiazole derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of reactive functional groups such as the methylsulfanyl group and the carbonyl moiety.
For example, acylation reactions can be performed using different acid chlorides to modify the oxadiazole ring or introduce new substituents that may enhance biological activity . Additionally, reactions with strong bases or acids can lead to deprotection or further functionalization of the molecule.
The mechanism of action for compounds like 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole typically involves interaction with biological targets such as enzymes or receptors. The oxadiazole ring may facilitate binding through hydrogen bonding or π-stacking interactions.
Research indicates that oxadiazoles can act as inhibitors for various biological pathways. For instance, they have been studied for their ability to inhibit kinases involved in cancer progression . The specific mechanism would depend on the target protein and the nature of substituents on the oxadiazole ring.
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic methylsulfanyl group and polar oxadiazole functionality. Its melting point and boiling point would need to be determined experimentally.
Chemically, 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole is likely stable under standard laboratory conditions but may undergo hydrolysis or oxidation when exposed to moisture or air over extended periods.
Due to its structural characteristics and potential biological activity, 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole may find applications in:
The 1,2,4-oxadiazole heterocycle is a five-membered ring containing one oxygen and two nitrogen atoms, renowned for its versatility in drug design. This scaffold has emerged as a privileged structure in medicinal chemistry due to its exceptional metabolic stability, tunable physicochemical properties, and diverse bioactivity profiles [1] [2]. The electron-deficient nature of the ring enables π-π stacking interactions with biological targets, while its polarity enhances aqueous solubility—a critical parameter for drug bioavailability. These properties have enabled the development of 1,2,4-oxadiazole derivatives targeting antimicrobial, anticancer, anti-inflammatory, antiviral, and central nervous system pathways [1] [7]. For example, derivatives exhibit potent activity against Xanthomonas oryzae (EC~50~ = 19.44 μg/mL), outperforming commercial agrochemicals like bismerthiazol [9]. In cancer therapeutics, hybrid molecules incorporating this scaffold demonstrate dual inhibition of critical kinases (EGFR/BRAFV600E), with GI~50~ values reaching 1.16 μM against tumor cell lines [10]. The scaffold’s synthetic accessibility further contributes to its utility, allowing efficient modification for structure-activity relationship (SAR) studies and lead optimization campaigns.
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, addressing inherent limitations of these groups while preserving their hydrogen-bonding capacity and spatial geometry. This bioisosteric replacement mitigates metabolic liabilities such as esterase-mediated hydrolysis or amide bond cleavage, significantly improving compound stability in vivo [2] [8]. For instance, the hydrolytic stability of the 1,2,4-oxadiazole ring prevents rapid degradation in plasma—a common issue with ester-containing drugs—thereby enhancing pharmacokinetic profiles [8]. Physicochemical analyses confirm that 1,2,4-oxadiazoles exhibit reduced flexibility compared to amides, which minimizes entropic penalties upon target binding [3]. In silico studies using SwissADME predict that oxadiazole derivatives comply with Lipinski’s rule of five (molecular weight ≤500 g/mol, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10), ensuring favorable drug-likeness and oral bioavailability [3]. This equivalence is exemplified in anti-Alzheimer agents where oxadiazole-based inhibitors show potent acetylcholinesterase inhibition (IC~50~ = 0.0158 μM), surpassing donepezil (IC~50~ = 0.123 μM) [8].
Table 1: Bioisosteric Advantages of 1,2,4-Oxadiazole Over Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Biological Impact |
---|---|---|---|
Metabolic Stability | Low | High | Extended half-life in vivo |
Hydrogen Bond Acceptors | 1-2 | 2-3 | Enhanced target engagement |
LogP (Avg.) | Variable | Optimized (1.5-3.5) | Improved membrane permeability |
Hydrolytic Resistance | Poor | Excellent | Reduced enzymatic degradation |
The therapeutic application of 1,2,4-oxadiazoles has evolved significantly since their first synthesis by Tiemann and Krüger in 1884 [4] [5]. Initial interest emerged in the 1940s with the discovery of their biological activities, culminating in the 1960s introduction of oxolamine as a first-in-class antitussive drug [4] [5]. This breakthrough validated the pharmacophore’s clinical relevance and spurred further development. Subsequent decades witnessed the approval of ataluren for Duchenne muscular dystrophy (2014) and pleconaril for enterovirus infections, both leveraging the scaffold’s ability to modulate protein-protein interactions [4] [5]. Natural products like quisqualic acid (from Quisqualis indica seeds) and phidianidine (from the sea slug Phidiana militaris) further highlighted the scaffold’s biological significance, exhibiting potent activity against metabotropic glutamate receptors and protein-tyrosine phosphatase 1B, respectively [4] [5]. Recent innovations focus on hybrid molecules such as quinazoline-4-one/oxadiazole conjugates, which exhibit dual kinase inhibition (EGFR/BRAFV600E) for cancer therapy [10]. The structural evolution reflects a trend toward increased complexity: early derivatives featured simple aryl substitutions, while contemporary designs incorporate trifluoromethyl pyridine moieties and heterocyclic linkers to enhance target specificity and overcome drug resistance [9] [10].
Table 2: Milestones in 1,2,4-Oxadiazole-Based Drug Development
Compound | Year | Therapeutic Use | Key Advancement |
---|---|---|---|
Oxolamine | 1960s | Antitussive | First clinical drug |
Butalamine | 1970s | Vasodilator | Cardiovascular application |
Fasiplon | 1990s | Anxiolytic | CNS penetration achieved |
Pleconaril | 2000s | Antiviral | Broad-spectrum enterovirus inhibition |
Ataluren | 2014 | Duchenne muscular dystrophy | Nonsense mutation readthrough |
Quinazoline-Oxadiazole Hybrids | 2020s | Anticancer | Dual EGFR/BRAFV600E inhibition |
The target compound 3-{1-[3-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1,2,4-oxadiazole exemplifies modern design principles, integrating:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7